Superior and Selective Potency Against C. parapsilosis Compared to Broad-Spectrum Analogs
Antibacterial agent 132 (4j) demonstrates a uniquely selective antifungal profile. Against C. parapsilosis (ATCC 22019), its MIC90 is <0.06 μg/mL, which is at least 4-fold more potent than the broad-spectrum analog 4m (MIC90 = 0.24 μg/mL) and is comparable to the reference drug ketoconazole (MIC90 < 0.06 μg/mL) [1]. Crucially, 4j is inactive against C. albicans (ATCC 24433) and C. glabrata (ATCC 90030), whereas 4m is active against all tested Candida species [1]. This species selectivity is a defined characteristic, with the study noting that 'compound 4j was identified as a selective molecule for this species' [1].
| Evidence Dimension | Antifungal Activity (MIC90) |
|---|---|
| Target Compound Data | <0.06 μg/mL (C. parapsilosis ATCC 22019); Inactive (C. albicans ATCC 24433, C. glabrata ATCC 90030) |
| Comparator Or Baseline | Compound 4m: 0.24 μg/mL (C. parapsilosis ATCC 22019); Active against all tested Candida species. Ketoconazole: <0.06 μg/mL (C. parapsilosis ATCC 22019). |
| Quantified Difference | ≥4-fold lower MIC90 vs. 4m; selective inactivity vs. C. albicans and C. glabrata |
| Conditions | Broth microdilution assay per CLSI guidelines; strains from ATCC. |
Why This Matters
This selectivity is critical for research focused on C. parapsilosis-specific pathogenesis or for screening in mixed-culture models where broad-spectrum agents would confound results.
- [1] Evren, A. E.; et al. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega 2022, 8 (1), 1410–1429. View Source
